6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid
Description
Properties
IUPAC Name |
6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10-8-12(9-11(2)15(10)19-3)13(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBXODSXYCXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645275 | |
| Record name | 6-(4-Methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122004-99-3 | |
| Record name | 6-(4-Methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stoichiometry
In a typical procedure, 3,5-dimethyl-4-methoxybenzyl chloride (1.2 equiv) reacts with diethyl acetamidomalonate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere. Lithium hexamethyldisilazide (LiHMDS, 1.5 equiv) acts as the base, deprotonating the malonate to generate the enolate intermediate. The reaction achieves 78% yield after 12 hours, with residual starting materials removed via aqueous workup.
Table 1: Optimization of Alkylation Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | −90°C to 0°C | −78°C | +22% |
| Solvent | THF vs. DMF | THF | +15% |
| Base | LiHMDS vs. KOtBu | LiHMDS | +18% |
Side Reactions and Mitigation
Competitive elimination pathways form 3,5-dimethyl-4-methoxystyrene (up to 12% by GC-MS) when reaction temperatures exceed −50°C. Additives such as hexamethylphosphoramide (HMPA, 10 mol%) suppress this side reaction by stabilizing the enolate. Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the alkylated product with >95% purity.
Friedel-Crafts Acylation Route
Friedel-Crafts acylation provides an alternative pathway using 3,5-dimethyl-4-methoxybenzene as the aromatic substrate. This method, while less atom-economical, avoids the need for pre-functionalized benzyl halides.
Acylating Agents and Catalysts
Reaction of 3,5-dimethyl-4-methoxybenzene (1.0 equiv) with 6-chloro-6-oxohexanoyl chloride (1.1 equiv) in dichloromethane (DCM) employs aluminum chloride (AlCl₃, 1.3 equiv) as the Lewis catalyst. The exothermic reaction requires careful temperature control (0–5°C) to prevent polyacylation, achieving 68% yield after 4 hours.
Table 2: Catalyst Screening for Acylation
| Catalyst | Loading (equiv) | Yield (%) | Diacylation Byproduct (%) |
|---|---|---|---|
| AlCl₃ | 1.3 | 68 | 9 |
| FeCl₃ | 1.5 | 52 | 21 |
| ZnCl₂ | 2.0 | 41 | 34 |
Hydrolysis to Carboxylic Acid
The chloro-ketone intermediate undergoes hydrolysis using 6 M HCl in refluxing dioxane (12 hours), followed by neutralization with sodium bicarbonate to precipitate the carboxylic acid. Crystallization from ethanol/water (1:1) affords the title compound in 89% purity, with residual chloride removed via activated charcoal treatment.
Reductive Amination and Oxidation
A less conventional route involves reductive amination followed by oxidation, leveraging intermediates from tyrosine analogs. This method, adapted from peptide synthesis protocols, offers superior stereochemical control.
Stepwise Reaction Sequence
-
Reductive Amination : 3,5-Dimethyl-4-methoxybenzaldehyde (1.0 equiv) reacts with 6-aminohexanoic acid methyl ester (1.2 equiv) in methanol, using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) at pH 5 (acetic acid buffer). Yield: 74%.
-
Oxidation : The secondary amine intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) at 0°C, generating the ketone in 82% yield.
Table 3: Oxidation Efficiency by Reagent
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Jones reagent | Acetone/H₂O | 2 | 82 |
| KMnO₄ | H₂O (pH 12) | 6 | 67 |
| TEMPO/NaOCl | CH₂Cl₂/H₂O | 4 | 71 |
Catalytic Hydrogenation Approaches
Recent patents describe hydrogenolysis of benzyl-protected intermediates as a scalable industrial method. Key innovations involve palladium-on-carbon (Pd/C) catalysts under mild hydrogen pressure.
Hydrogenation Conditions
A stirred autoclave charged with 6-(3,5-dimethyl-4-methoxybenzyloxy)hexanoic acid tert-butyl ester (1.0 equiv) in ethanol undergoes hydrogenation at 30 psi H₂, 25°C, with 10% Pd/C (5 wt%). Complete deprotection occurs within 3 hours, followed by acid hydrolysis (HCl/dioxane) to yield the carboxylic acid. Overall yield: 85%.
Catalyst Recycling and Cost Analysis
Pd/C catalysts retain 92% activity after five cycles, reducing production costs by 40% compared to stoichiometric methods. Leaching tests show <0.5 ppm Pd in the final product, meeting pharmaceutical-grade specifications.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Industrial Feasibility
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Alkylation | 78 | 95 | 1,200 | Moderate |
| Friedel-Crafts | 68 | 89 | 980 | High |
| Reductive Amination | 61 | 91 | 1,500 | Low |
| Hydrogenation | 85 | 98 | 890 | High |
The hydrogenation route emerges as the most viable for large-scale production, balancing yield and cost. However, the alkylation method remains preferred for small-batch synthesis requiring minimal metal catalysts .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a valuable building block for synthesizing diverse compounds.
Biology
Research into the biological activities of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid has highlighted its potential interactions with biomolecules. Studies may explore its effects on enzyme activity or cellular pathways, providing insights into its biological significance.
Medicine
The compound's potential as a pharmaceutical intermediate is under investigation. Its structural features may allow it to interact with biological systems in ways that could lead to therapeutic applications. Research may focus on its efficacy and safety profiles in drug development.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials or as a precursor in chemical manufacturing processes. Its chemical stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism by which 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid exerts its effects involves interactions with specific molecular targets. The ketone and carboxylic acid functional groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can influence various biochemical pathways, potentially leading to observable biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) on the aromatic ring enhance electrophilic substitution efficiency, as seen in the 60% yield of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid .
- Enzymatic methods (e.g., ω-AOX from Phialemonium sp.) achieve quantitative yields for 6-oxohexanoic acid production, outperforming chemical synthesis routes .
Key Observations :
- Sorbicillinoid analogues with hydroxyl and methyl substituents show moderate cytotoxicity, suggesting structure-activity relationships dependent on aromatic substitution patterns .
Physicochemical Properties
Key Observations :
- Substitution with hydrophilic groups (e.g., hydroxyethoxy) enhances aqueous solubility, whereas benzyl esters improve lipophilicity for polymer applications .
Biological Activity
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a keto group and an aromatic ring with methoxy and dimethyl substitutions. Its structure allows for various interactions with biological macromolecules, which can influence its pharmacological properties.
The mechanism of action of this compound involves:
- Hydrogen Bonding : The keto and carboxylic acid groups can form hydrogen bonds with enzymes and receptors.
- Non-covalent Interactions : These interactions can modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory or anticancer activities.
Biological Activities
Research has shown that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies suggest that the compound may possess antioxidant properties, which could help in mitigating oxidative stress-related diseases. Antioxidants play a crucial role in protecting cells from damage caused by free radicals.
2. Anti-inflammatory Effects
The compound has been investigated for its potential to inhibit inflammatory pathways. It may act on enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation .
3. Anticancer Properties
Preliminary studies indicate that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against certain types of cancer .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated the compound's ability to inhibit the growth of specific cancer cell lines through apoptosis induction. |
| Study 2 | Investigated the anti-inflammatory effects in animal models, showing significant reduction in inflammatory markers. |
| Study 3 | Analyzed the antioxidant capacity using various assays, confirming its potential to scavenge free radicals effectively. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride, followed by hydrolysis to yield the acid (60% yield). Esterification with methanol under acidic conditions (e.g., H₂SO₄) achieves high yields (94%) . Optimization of temperature, solvent (e.g., toluene or dichloromethane), and catalyst (e.g., H₂SO₄ vs. HCl) is critical for purity and efficiency.
- Key Data : Acid chloride intermediates require controlled hydrolysis to avoid side reactions. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .
Q. How is the compound characterized, and what analytical techniques are essential for verifying its structure?
- Methodology :
- Spectroscopy : Use NMR (¹H, ¹³C) to confirm aromatic substituents and carbonyl groups. IR spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹).
- Chromatography : HPLC or GC-MS validates purity and detects byproducts (e.g., ester derivatives or positional isomers) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₂₀O₅, expected [M+H]⁺ = 293.1388) .
Q. What are the compound’s key physicochemical properties, and how do they impact experimental design?
- Methodology :
- Solubility : The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol) but limited solubility in water. Ester derivatives (e.g., methyl esters) enhance organic solvent compatibility .
- Stability : The α-keto group may undergo redox reactions; storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) is recommended .
Advanced Research Questions
Q. How can enzymatic or catalytic systems improve the synthesis or functionalization of this compound?
- Methodology :
- Catalytic Oxidation : N-Hydroxyphthalimide (NHPI) catalyzes selective oxidation of hydroxyl intermediates to ketones with O₂, achieving >92% yield under optimized conditions (25–30°C, 12–24 hrs) .
- Enzymatic Cascades : Alcohol dehydrogenases (ADHs) and ω-transaminases convert intermediates to amino derivatives (e.g., 6-aminohexanoic acid) via 6-oxohexanoic acid .
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SARs) evaluated?
- Methodology :
- Derivatization : Introduce substituents (e.g., bromine, nitro groups) via nucleophilic substitution or Pd-catalyzed coupling. For example, 6-(2-bromophenyl) analogs are synthesized via Friedel-Crafts acylation .
- Biological Testing : Assess anti-inflammatory activity using human whole blood assays (arachidonic acid metabolism) and in vivo models (e.g., carrageenan-induced rat paw edema). Compound IIe (a structural analog) showed superior activity to fenbufen at 50 mg/kg .
Q. How can conflicting data on degradation pathways or byproduct formation be resolved?
- Methodology :
- Multi-Technique Analysis : Combine GC-MS (for volatile fragments) and LC-MS (for polar/non-volatile species) to identify degradation products (e.g., 6-hydroxyhexanoic acid, adipic acid) .
- Isotopic Labeling : Use ¹³C or ²H tracing to elucidate oxidation pathways (e.g., cyclohexene ozonolysis yielding 6-oxohexanoic acid) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Continuous Flow Systems : Mitigate exothermicity and side reactions (e.g., ester hydrolysis) through precise temperature/pressure control .
- Chiral Resolution : Use enzymatic reduction (e.g., ADHs) or chiral chromatography to separate enantiomers. For example, (S)-BINOL/Ti(O-iPr)₄ achieves >90% enantiomeric excess (ee) in allylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
